ethyl 4-{[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate
Description
Ethyl 4-{[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate is a xanthine-derived molecule featuring a 1,3-dimethylpurine-2,6-dione core modified at the 7- and 8-positions. The 7-position is substituted with a 2-methoxy-2-oxoethyl group, while the 8-position contains a piperazine ring linked via a methyl group and capped with an ethyl carboxylate ester.
Properties
Molecular Formula |
C18H26N6O6 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
ethyl 4-[[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H26N6O6/c1-5-30-18(28)23-8-6-22(7-9-23)10-12-19-15-14(24(12)11-13(25)29-4)16(26)21(3)17(27)20(15)2/h5-11H2,1-4H3 |
InChI Key |
NRIGAYQZSCWSLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CC(=O)OC)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the purine derivative, followed by the introduction of the piperazine ring and the ethyl ester group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Scientific Research Applications
Ethyl 4-{[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-{[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at the 7-Position
The 7-position substituent significantly influences bioactivity and pharmacokinetics. Key analogs include:
Piperazine Modifications
Piperazine rings are common in bioactive molecules, with substitutions dictating target affinity and metabolic fate:
Key Insight : The ethyl carboxylate ester in the target compound may reduce CNS side effects compared to unsubstituted piperazines (e.g., HBK series), aligning it with peripherally acting therapeutics.
Pharmacological and Pharmacokinetic Profiles
ADME Properties
- Bioavailability : Shorter alkyl/ester chains (e.g., methoxy-oxoethyl) improve oral bioavailability compared to longer alkyl chains (e.g., n-decyl) .
- Metabolism : The 2-methoxy group may slow CYP2D6-mediated oxidation, reducing drug-drug interaction risks compared to unshielded piperazines .
- Synthetic Accessibility : Moderate synthesis difficulty (SA score 3.51–4.59 for similar compounds) .
Biological Activity
Ethyl 4-{[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects based on various studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a piperazine core linked to a purine derivative. The presence of the methoxy and oxoethyl groups contributes to its pharmacological properties. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃ |
| Molecular Weight | 306.33 g/mol |
| IUPAC Name | This compound |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the piperazine ring followed by the introduction of the purine moiety. Various methods have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 to 20 µM across different cell lines.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity using carrageenan-induced edema models. The results suggest moderate anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam.
| Study | Dose (mg/kg) | Effect |
|---|---|---|
| Carrageenan Edema Model | 20 | Moderate anti-inflammatory |
| Comparison with Piroxicam | Same dose | Comparable efficacy |
Antibacterial Properties
In addition to its anticancer and anti-inflammatory activities, preliminary investigations into its antibacterial effects have shown promise against Gram-positive bacteria such as Staphylococcus aureus.
Case Studies
Case Study 1: In Vitro Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the effects of the compound on cancer cell lines. The results indicated that treatment with the compound led to significant apoptosis in A549 cells.
Case Study 2: Anti-inflammatory Efficacy
Another study assessed the anti-inflammatory potential using an animal model. The findings revealed that administration of the compound at a dose of 20 mg/kg significantly reduced paw edema compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
